![molecular formula C15H18N2O2 B3976205 N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3976205.png)
N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as SNC80, is a synthetic compound that acts as a selective agonist for the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as an agonist for the delta-opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor leads to a decrease in the transmission of pain signals, resulting in analgesia. N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, further contributing to its potential as a pain medication.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has a number of biochemical and physiological effects beyond its analgesic properties. It has been shown to have antidepressant effects, as well as potential for the treatment of drug addiction and alcoholism. Additionally, N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects, which could have implications for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor. This allows researchers to study the effects of delta-opioid receptor activation without interference from other opioid receptors. However, one limitation of N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new pain medications based on the selective activation of the delta-opioid receptor. Additionally, there is ongoing research into the potential use of N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide for the treatment of drug addiction and alcoholism. Finally, further studies are needed to fully understand the neuroprotective effects of N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and its potential for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research to study the delta-opioid receptor and its potential therapeutic applications. Studies have shown that N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide exhibits high selectivity for the delta-opioid receptor, with little to no activity at other opioid receptors. This selectivity makes it a promising candidate for the development of new pain medications with reduced side effects.
Eigenschaften
IUPAC Name |
N-butan-2-yl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-10(2)16-15(18)13-11(3)19-17-14(13)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPQODSWFFVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(ON=C1C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.